molecular formula C12H16O3 B2878974 Benzyl 3-hydroxypentanoate CAS No. 2138559-81-4

Benzyl 3-hydroxypentanoate

Cat. No. B2878974
CAS RN: 2138559-81-4
M. Wt: 208.257
InChI Key: XHAUWJOVYCAKFT-UHFFFAOYSA-N
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Description

Benzyl 3-hydroxypentanoate is a chemical compound with the CAS Number: 2138559-81-4 . It has a molecular weight of 208.26 . It is in liquid form .


Molecular Structure Analysis

The Inchi Code for this compound is 1S/C12H16O3/c1-2-11(13)8-12(14)15-9-10-6-4-3-5-7-10/h3-7,11,13H,2,8-9H2,1H3 . This compound contains a total of 31 bonds, including 15 non-H bonds, 7 multiple bonds, 6 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, 1 ester (aliphatic), 1 hydroxyl group, and 1 secondary alcohol .


Physical And Chemical Properties Analysis

This compound is a liquid at room temperature . It has a molecular weight of 208.26 . The compound’s Inchi Code is 1S/C12H16O3/c1-2-11(13)8-12(14)15-9-10-6-4-3-5-7-10/h3-7,11,13H,2,8-9H2,1H3 .

Scientific Research Applications

Pharmacological Applications

Neuroprotection and Cerebral Blood Flow Enhancement A study investigated the effects of 2-(1-Hydroxypentyl)-benzoate (a derivative similar to Benzyl 3-hydroxypentanoate) on infarct volume, neurological function, and cerebral blood flow (CBF) in a rat model of transient focal cerebral ischemia. The compound significantly reduced infarct volume and improved neurological outcomes, potentially due to increased CBF and conversion into an active metabolite responsible for neuroprotection. This suggests potential applications in treating ischemic stroke (Zhang et al., 2006).

Biochemical Applications

Enzyme-Catalyzed Resolution The resolution of methyl (±)-3-hydroxypentanoate catalyzed by Candida antarctica lipase B, using benzyl amine as a nucleophile, demonstrates the enzyme's high selectivity. This process highlights the significance of enzyme-catalyzed resolutions in producing enantiomerically pure compounds, relevant for synthesizing pharmaceuticals and fine chemicals (García-Urdiales et al., 2009).

Polyhydroxyalkanoates (PHA) in Tissue Engineering Research into Polyhydroxyalkanoates (PHA), particularly poly 3-hydroxybutyrate (PHB) and its copolymers, reveals their utility in developing medical devices and tissue engineering applications. PHAs, due to their biodegradability and thermoprocessability, are used in sutures, cardiovascular patches, and other devices, indicating the potential of this compound derivatives in similar biomedical applications (Chen & Wu, 2005).

Materials Science Applications

Polymer Synthesis and Modification The synthesis of monodisperse linear and cyclic oligomers of (R)-3-hydroxybutanoic acid, involving benzyl ester protection, showcases advanced methods in polymer chemistry. Such techniques could be applied to modify or synthesize polymers with specific properties, including those incorporating this compound or similar esters for biomedical or industrial applications (Lengweiler et al., 1996).

Safety and Hazards

Benzyl 3-hydroxypentanoate has several safety warnings associated with it. It has been labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Future Directions

While specific future directions for Benzyl 3-hydroxypentanoate are not available, there is ongoing research into the oxo-functionalization of hydrocarbons under mild conditions with molecular oxygen as the terminal oxidant . This is a hot topic in organic synthesis and industrial chemistry, and could potentially involve compounds like this compound.

properties

IUPAC Name

benzyl 3-hydroxypentanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O3/c1-2-11(13)8-12(14)15-9-10-6-4-3-5-7-10/h3-7,11,13H,2,8-9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHAUWJOVYCAKFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC(=O)OCC1=CC=CC=C1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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